molecular formula C16H20N2O3 B2684378 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1351608-81-5

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2684378
CAS No.: 1351608-81-5
M. Wt: 288.347
InChI Key: RPMMSORERUNFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Applications

Stable Isotope Labeling for Analytical Standards

A study by Liang et al. (2020) discusses the synthesis of deuterium-labeled AR-A014418, a compound structurally similar to the chemical , for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. This process allows for precise pharmacokinetic studies, highlighting the compound's relevance in drug research and analytical chemistry Liang, D., Wang, Y., Yan, T., & Wang, Z., 2020.

Drug Design and Antiviral Research

Anti-HIV Activities

Sakakibara et al. (2015) explored derivatives similar to "1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea" for their non-nucleoside HIV-1 reverse transcriptase inhibitory activity. Some compounds exhibited significant potential against HIV-1, indicating the chemical structure's importance in developing new antiviral agents Sakakibara, N., et al., 2015.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-8-14(12(2)21-11)10-18-16(19)17-9-13-4-6-15(20-3)7-5-13/h4-8H,9-10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMMSORERUNFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.